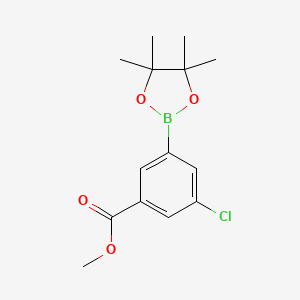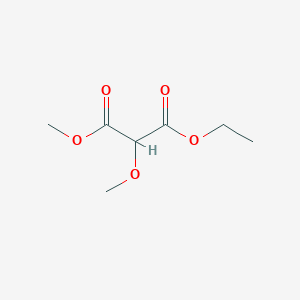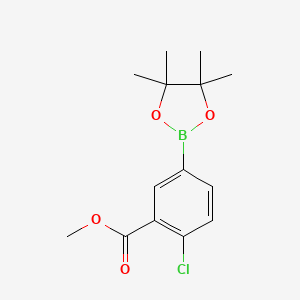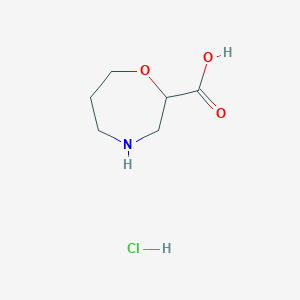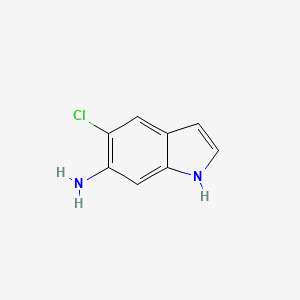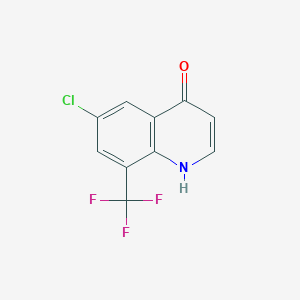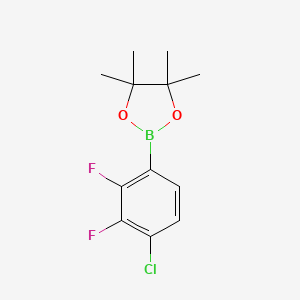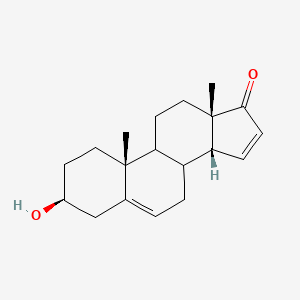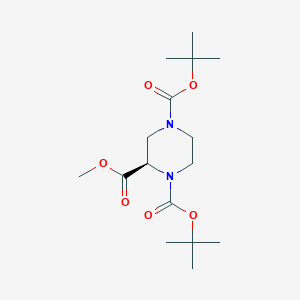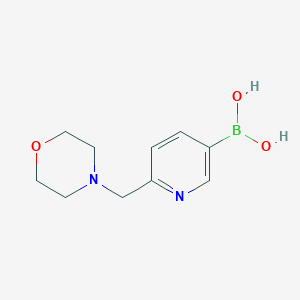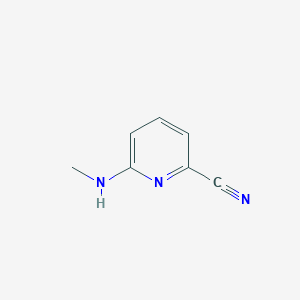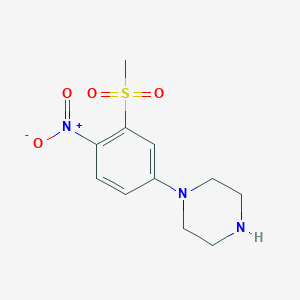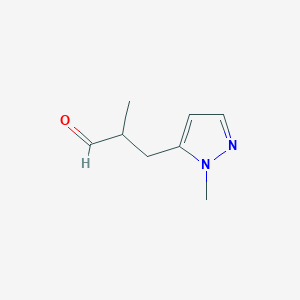
2-methyl-3-(1-methyl-1H-pyrazol-5-yl)propanal
Übersicht
Beschreibung
The compound “2-methyl-3-(1-methyl-1H-pyrazol-5-yl)propanal” is a derivative of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . Pyrazole derivatives are known for their diverse pharmacological effects and are often used in the development of new pesticides .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves intermediate derivatization methods (IDMs). For instance, to enhance the potency of certain compounds, derivatives were synthesized containing 3-methyl-1H-pyrazol-5-yl . These compounds were confirmed by melting point (mp), 1 HNMR, 13 CNMR, and HRMS .Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be determined using various techniques such as X-ray diffraction . The compound is unsymmetrical but the corresponding conjugate acid (pyrazolium) and conjugate base (pyrazolide) have C2v symmetry .Chemical Reactions Analysis
Pyrazole-containing compounds enable multidirectional transformations, and the introduction of different substituents on pyrazole provides a diversity of structures . The activity of these compounds substituent on the phenyl was: electron-drawing group > neutral group > donor-drawing group .Physical And Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can vary widely. For instance, 3,5-Dimethylpyrazole is a white solid that dissolves well in polar organic solvents .Wissenschaftliche Forschungsanwendungen
Synthesis of Pyridazinones and Pyridazines : This compound serves as a key intermediate in the synthesis of pyridazinones and pyridazines, which have potential applications in medicinal chemistry (Sayed, Khalil, Ahmed, & Raslan, 2002).
Crystal Structure Analysis : Studies have focused on the crystal structure of derivatives of this compound, revealing insights into hydrogen-bonded chains and sheets in various molecular formations (Portilla et al., 2007).
Synthesis of Antimicrobial Agents : Research has shown that derivatives of this compound can be synthesized to create novel antimicrobial agents, highlighting its potential in combating microbial infections (Abdel-Wahab et al., 2017).
Corrosion Inhibition : Derivatives of this compound have been studied for their effectiveness in inhibiting the corrosion of steel, indicating its potential application in industrial chemistry (Missoum et al., 2013).
Coordination Chemistry : The compound has been utilized in the synthesis of novel coordination complexes, which have implications in materials science and catalysis (Radi et al., 2015).
Synthesis of Nickel, Zinc, and Palladium Complexes : The compound has been involved in the synthesis of metal complexes, which could have applications in catalysis and materials science (Zhang et al., 2008).
Photoinduced Tautomerization Studies : Research on derivatives of this compound has provided insights into photoreactions and photoinduced tautomerization, important in photochemistry (Vetokhina et al., 2012).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-methyl-3-(2-methylpyrazol-3-yl)propanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-7(6-11)5-8-3-4-9-10(8)2/h3-4,6-7H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACKFOTCTHFASHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=NN1C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-3-(1-methyl-1H-pyrazol-5-yl)propanal | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[7,12,17-Tris(2-carboxyethyl)-18-(carboxymethyl)-3,8,13-trimethyl-21,24-dihydroporphyrin-2-yl]propanoic acid;dihydrochloride](/img/structure/B1425303.png)
